molecular formula C18H33NaO2 B13873354 Sodium (Z)-octadec-6-enoate

Sodium (Z)-octadec-6-enoate

Cat. No.: B13873354
M. Wt: 304.4 g/mol
InChI Key: UYUAKLGDTIFZIV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium (Z)-octadec-6-enoate is the sodium salt of petroselinic acid, a monounsaturated fatty acid classified as an omega-12 lipid with the lipid number 18:1 cis-6 . This compound is a positional isomer of sodium oleate, distinguished by the location of its double bond at the sixth carbon from the carboxyl end . It occurs naturally in high concentrations in specific plant families, including Apiaceae (such as parsley and coriander) and Araliaceae, and its presence is a key marker in plant chemosystematics for establishing taxonomic relationships . In research, this fatty acid salt serves as a valuable oleochemical material. Its unique structure makes it a substrate for investigating metabolic pathways like β-oxidation, which can produce distinct shorter-chain metabolites compared to more common fatty acids . Furthermore, petroselinic acid and its derivatives are explored in cosmetics research for their potential skin benefits . Studies on related nitro-fatty acid derivatives highlight the importance of fatty acid chain length and double bond position on biological activity, suggesting this compound could be a crucial intermediate or reference compound in structure-activity relationship (SAR) studies targeting pathways like NF-κB and Nrf2 . This product is intended for research purposes only and is not for human, veterinary, or household use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H33NaO2

Molecular Weight

304.4 g/mol

IUPAC Name

sodium;octadec-6-enoate

InChI

InChI=1S/C18H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h12-13H,2-11,14-17H2,1H3,(H,19,20);/q;+1/p-1

InChI Key

UYUAKLGDTIFZIV-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC=CCCCCC(=O)[O-].[Na+]

Origin of Product

United States

Advanced Structural Characterization and Stereochemical Analysis

Elucidation of (Z)-Configuration and Positional Isomerism in Complex Matrices

Sodium (Z)-octadec-6-enoate is a positional isomer of the more common oleic acid, where the double bond is at the Δ9 position. Distinguishing between these isomers, especially within complex biological or commercial mixtures like seed oils, presents a significant analytical challenge. researchgate.netwikipedia.org The (Z) or cis configuration of the double bond at the C-6 position introduces a characteristic bend in the fatty acid chain, which influences its physical properties and packing in molecular assemblies. numberanalytics.com

The analysis of fatty acid isomers has historically been difficult because techniques like capillary gas chromatography (GC) can resolve cis and trans isomers but often fail to separate positional isomers. rsc.org Therefore, a combination of chromatographic methods and spectroscopic analysis is essential. For instance, argentation thin-layer chromatography can be employed to separate unsaturated isomers. wikipedia.org In complex matrices such as human plasma or cancer cell lines, the unambiguous assignment of the double bond at the 6Z position requires advanced workflows that can differentiate it from other C18:1 isomers like oleic acid (9Z) and vaccenic acid (11E). mpg.deresearchgate.net The presence of petroselinic acid as a major fatty acid is a key chemotaxonomic marker for plants in the Apiaceae and Araliaceae families. researchgate.netwikipedia.org

Application of High-Resolution Spectroscopic Techniques for Definitive Structural Assignment

To overcome the limitations of simpler methods, high-resolution spectroscopic techniques are indispensable for the definitive structural assignment of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of fatty acids, providing critical information on stereochemistry and conformation. numberanalytics.com

¹H-NMR Spectroscopy : In the ¹H-NMR spectrum of fatty acids, the olefinic protons (–CH=CH–) typically appear in the region of 5.2–5.5 ppm. nih.gov While these signals can confirm the presence of a double bond, their overlapping nature in mixtures of isomers makes definitive assignment of stereochemistry challenging with ¹H-NMR alone. nih.gov

¹³C-NMR Spectroscopy : ¹³C-NMR offers better resolution of individual carbon atoms. magritek.com The chemical shifts of the carbons adjacent to the double bond are diagnostic for the (Z)-configuration. researchgate.net For petroselinic acid, the corresponding free fatty acid of the sodium salt, ¹³C-NMR spectra clearly distinguish it from isomers like oleic acid. chemicalbook.comnih.gov The signals for the olefinic carbons (C-6 and C-7) and the neighboring carbons provide a unique fingerprint.

2D-NMR Techniques : Advanced 2D-NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) are crucial for elucidating the complete carbon framework. magritek.com HMBC shows correlations between protons and carbons that are two or three bonds apart, which helps to definitively place the double bond along the acyl chain. magritek.comnih.gov Techniques like 1D Total Correlation Spectroscopy (TOCSY) can also be used to identify specific spin systems belonging to individual isomers in a mixture. nih.gov

Table 1: Indicative ¹³C-NMR Chemical Shifts for Petroselinic Acid (Data is illustrative and can vary based on solvent and experimental conditions)

Carbon AtomApproximate Chemical Shift (ppm)
C1 (Carboxyl)~180
C2~34
C3~25
C6 (Olefinic)~130
C7 (Olefinic)~130
C18 (Methyl)~14

High-Resolution Mass Spectrometry (HRMS) provides precise mass determination, confirming the elemental composition of this compound (C₁₈H₃₃NaO₂). However, standard mass spectrometry often yields indistinguishable spectra for positional isomers. researchgate.net To address this, specialized techniques are employed:

Fragmentation Analysis : Differentiating isomers requires analyzing their fragmentation patterns upon collision-induced dissociation (CID). sciex.com Unfortunately, for many fatty acids, these patterns are very similar. researchgate.net

Derivatization : To enhance fragmentation differences, fatty acids can be derivatized. Methods like forming 3-pyridylcarbinol esters or epoxides can create unique fragmentation patterns that are diagnostic for the double bond's position. mpg.dersc.org

Ozonolysis-MS : A powerful technique involves coupling mass spectrometry with ozonolysis. Ozone selectively cleaves the carbon-carbon double bond, producing fragments whose masses directly reveal the original position of the double bond. mdpi.comnih.gov This allows for the unambiguous identification of the Δ6 isomer. acs.org

The monoisotopic molecular weight of the free acid, (Z)-octadec-6-enoic acid, is 282.25588 g/mol . hmdb.ca HRMS can measure this with high accuracy, typically within 5 ppm error, which is crucial for confirming the molecular formula in complex samples. nih.gov

Vibrational spectroscopy techniques like IR and Raman spectroscopy provide information about the functional groups and conformational state of the molecule.

Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for distinguishing between cis and trans isomers. A characteristic absorption peak for trans double bonds appears around 966 cm⁻¹, which is absent for cis isomers like this compound. gcms.cz The C-H stretching of the cis-double bond can be observed around 3010 cm⁻¹. researchgate.net The strong carbonyl (C=O) stretch of the carboxylate group is also a prominent feature.

Raman Spectroscopy : Raman spectroscopy is sensitive to the conformation of the hydrocarbon chain. spectroscopyonline.com Specific bands in the Raman spectrum can be related to trans and gauche conformations of the C-C bonds in the acyl chain. tandfonline.com The vibrational modes at 1062 and 1127 cm⁻¹ are associated with trans conformers, while the band at 1088 cm⁻¹ corresponds to gauche defects. tandfonline.com Analysis of these bands can provide insights into the lipid phase and chain ordering. optica.org

Table 2: Key Vibrational Spectroscopy Bands for Fatty Acid Analysis

Wavenumber (cm⁻¹)Vibrational ModeSignificance
~3010cis-C=CH stretchingIndicates degree of unsaturation (cis)
~1745C=O stretchingCarboxyl/Carboxylate group
~1440CH₂ bending (scissoring)Relates to chain length
1060-1130C-C stretchingSensitive to trans/gauche conformation
966=C-H out-of-plane bendingCharacteristic of trans double bonds (absent in Z-isomers)

Conformational Dynamics and Molecular Geometry Research

The (Z)-double bond at the C-6 position imposes a rigid, planar segment with a distinct kink in the aliphatic chain of this compound. gatech.edu This geometric constraint significantly impacts the molecule's conformational freedom compared to its saturated counterpart, stearic acid. Research using molecular dynamics (MD) simulations and spectroscopic methods investigates how this structural feature affects the molecule's behavior. nih.govacs.org

Studies have shown that the introduction of a cis double bond can enhance orientational order in molecular assemblies like monolayers, although less so than a trans double bond. gatech.edu The segment of the chain between the carboxyl headgroup and the cis double bond often exhibits slower motion due to anchoring effects. gatech.edu The presence and position of the double bond dramatically influence the biophysical properties of lipid assemblies, affecting membrane fluidity and interactions with proteins. acs.orgunipd.itnih.gov The unique U-shape or bent conformation of cis-monounsaturated fatty acids is a key determinant of their biological roles and physical characteristics.

Synthetic Methodologies and Derivatization Strategies for Research Applications

Chemical Synthesis Pathways for (Z)-Octadec-6-enoic Acid and Its Sodium Salt

The synthesis of Sodium (Z)-octadec-6-enoate typically involves the preparation of the free fatty acid, (Z)-octadec-6-enoic acid, followed by saponification. wikipedia.org This process uses a sodium base, such as sodium hydroxide (B78521) in an alcoholic solution, to convert the carboxylic acid into its corresponding sodium salt. atamanchemicals.com The primary challenge and focus of synthetic research lie in the stereocontrolled construction of the (Z)-6-double bond within the 18-carbon chain.

The Wittig reaction is a cornerstone for the stereoselective synthesis of the (Z)-alkene functionality in (Z)-octadec-6-enoic acid and related unsaturated fatty acids. researchgate.netnih.gov This reaction involves the coupling of an aldehyde with a phosphorus ylide. Research has shown that the reaction conditions, particularly the choice of solvent and temperature, are critical for achieving high stereoselectivity in favor of the desired (Z)-isomer.

One effective strategy involves the Wittig reaction between a suitable aldehyde and a phosphonium (B103445) salt. researchgate.net Studies have found that using tetrahydrofuran (B95107) (THF) as the solvent and conducting the coupling at low temperatures, such as -78°C, optimizes the formation of the (Z)-double bond, achieving Z:E isomer ratios of 97:3 or greater. researchgate.net This high degree of stereoselectivity is essential for producing isomerically pure material for research. The general approach involves synthesizing two key fragments that are then joined via the Wittig reaction to construct the full carbon skeleton with the correctly positioned and configured double bond. researchgate.net

Table 1: Optimized Wittig Reaction Conditions for (Z)-Olefin Synthesis

Parameter Condition Outcome Source
Reaction Wittig Olefination Introduction of omega-3 olefinic bond researchgate.net
Solvent Tetrahydrofuran (THF) Optimal Stereoselectivity researchgate.net
Temperature -78 °C Optimal Stereoselectivity researchgate.net

| Resulting Ratio | ≥ 97:3 (Z:E) | High purity of (Z)-isomer | researchgate.net |

Total synthesis of (Z)-octadec-6-enoic acid in a research setting often employs a multi-step approach starting from commercially available materials. A representative synthetic sequence involves the esterification of a shorter-chain hydroxy fatty acid, followed by oxidation to an aldehyde. researchgate.net This aldehyde then undergoes a stereoselective Wittig reaction as described previously to introduce the (Z)-6-double bond and extend the carbon chain. researchgate.net The final step is the hydrolysis of the ester to yield the target free fatty acid. researchgate.net

In line with the principles of green chemistry, research is exploring more sustainable routes for fatty acid production. transpublika.comwiley-vch.de Green chemistry emphasizes the use of renewable raw materials, the elimination of waste, and the avoidance of hazardous reagents and solvents. wiley-vch.de (Z)-Octadec-6-enoic acid itself is abundant in the seeds of plants from the Apiaceae family, such as parsley and coriander, making it a renewable feedstock. mdpi.comnottingham.ac.uk

Novel research focuses on applying sustainable catalytic technologies to fatty acid synthesis and modification. transpublika.comhelsinki.fi This includes the use of solid, recyclable catalysts like zeolites, which can replace conventional Lewis acids in reactions such as epoxide rearrangements. wiley-vch.de Furthermore, there is growing interest in utilizing plant-based catalysts, such as powders, extracts, or biopolymers, for organic transformations. researchgate.net These biocatalysts are advantageous due to their biodegradability, low toxicity, and renewability. researchgate.net The application of these green catalytic principles to the synthesis of (Z)-octadec-6-enoic acid represents a move towards more environmentally benign and sustainable chemical production for research purposes. transpublika.com

Chemoenzymatic and Biosynthetic Approaches to (Z)-Octadec-6-enoic Acid Analogues

Nature provides an efficient blueprint for the synthesis of (Z)-octadec-6-enoic acid. In plants of the Apiaceae family, the biosynthesis is a highly specific enzymatic process. mdpi.com The pathway does not involve the direct desaturation of stearic acid (18:0) at the ∆6 position. Instead, it begins with the desaturation of palmitoyl-ACP (16:0-ACP) by a specific ∆4-acyl-ACP desaturase to form 16:1∆4-ACP. mdpi.com This intermediate is then elongated by a β-ketoacyl-ACP synthase I (KAS I) type enzyme, which adds a two-carbon unit to produce petroselinoyl-ACP (18:1∆6-ACP). mdpi.compnas.org

This understanding has fueled research into chemoenzymatic and biosynthetic approaches. Scientists have identified the key enzymes, including the variant Δ4-16:0-ACP desaturase and a co-evolved KAS I and acyl-ACP thioesterase, that are essential for the high-level production of petroselinic acid in seeds. pnas.org This knowledge allows for the potential engineering of these biosynthetic pathways into microbial or plant-based systems, such as oilseed crops, to produce (Z)-octadec-6-enoic acid or its analogues. nottingham.ac.ukpnas.org Furthermore, enzymatic cascade reactions using whole-cell biocatalysts, for instance in recombinant Escherichia coli, demonstrate the feasibility of producing a variety of valuable oleochemicals from fatty acid precursors, a strategy applicable to generating novel analogues of petroselinic acid. researchgate.net

Table 2: Key Enzymes in the Biosynthesis of (Z)-Octadec-6-enoic Acid

Enzyme Abbreviation Substrate Product Function Source
∆4-Acyl-ACP Desaturase ACPD Palmitoyl-ACP (16:0-ACP) 16:1∆4-ACP Introduces cis double bond at the ∆4 position mdpi.com
β-Ketoacyl-ACP Synthase I KAS I 16:1∆4-ACP Petroselinoyl-ACP (18:1∆6-ACP) Elongates the carbon chain by two carbons mdpi.compnas.org

| Acyl-ACP Thioesterase | - | Petroselinoyl-ACP | (Z)-Octadec-6-enoic Acid | Cleaves the fatty acid from the acyl carrier protein | pnas.org |

Derivatization for Enhanced Research Utility and Functionalization

Derivatization of (Z)-octadec-6-enoic acid is a key strategy to enhance its utility in research. By modifying the carboxylic acid group, properties such as volatility for analysis or bioavailability for biological studies can be significantly altered.

For analytical purposes, particularly gas chromatography-mass spectrometry (GC-MS), (Z)-octadec-6-enoic acid is commonly converted into its more volatile fatty acid methyl ester (FAME). wikipedia.orgwjpsonline.com This esterification is a crucial sample preparation step that improves chromatographic separation and detection. mdpi.com Reagents such as trimethyl sulfonium (B1226848) hydroxide (TMSH) are used for this derivatization, which can be automated for high-throughput analysis. mdpi.comresearchgate.net For liquid chromatography (LC-MS), other specialized derivatization reagents have been developed to introduce a fixed charge onto the fatty acid, enhancing detection sensitivity and aiding in structural elucidation. qut.edu.au Derivatization can also be employed to improve the separation of fatty acid isomers that are otherwise difficult to resolve. molnar-institute.com

In the context of pharmaceutical research, esterification is a fundamental technique in prodrug design. scirp.org Converting a parent drug into an ester prodrug can increase its lipophilicity, which may enhance its ability to diffuse across cell membranes and improve bioavailability. scirp.org Activated ester prodrugs, for example, have been designed to improve the delivery of therapeutic agents to the intestinal lymphatic system. nih.gov While less commonly reported for petroselinic acid itself, amidation to form fatty amides or conjugation with amino acids represents another viable derivatization strategy for prodrug research, analogous to the creation of amino acid ester prodrugs that can target specific transporters. scirp.org The conversion of fatty acids into long-chain aliphatic amines is a related transformation that can generate molecules with distinct biological activities. uni-greifswald.de

Table 3: Derivatization Reagents and Their Applications in Fatty Acid Research

Reagent/Method Derivative Application Purpose Source
Methanol / Acid Catalyst Fatty Acid Methyl Ester (FAME) Gas Chromatography (GC-MS) Increase volatility for improved separation and analysis. wikipedia.orgwjpsonline.com
Trimethyl Sulfonium Hydroxide (TMSH) Fatty Acid Methyl Ester (FAME) High-Throughput GC-MS Rapid and efficient derivatization for fatty acid profiling. mdpi.comresearchgate.net
Potassium Permanganate Dihydroxystearic Acids Ultra-High-Performance Liquid Chromatography (UHPLC) Improve separation of 18:1 fatty acid isomers. molnar-institute.com
Iodo-N-(4-amidinophenyl)methanaminium (I-AMPP+) Fixed-Charge Pyridinium Derivative Liquid Chromatography-Mass Spectrometry (LC-MS) Enhance detection sensitivity and structural elucidation. qut.edu.au

| Aliphatic Alcohols, Amino Acids, etc. | Ester or Amide Prodrugs | Prodrug Research | Modify pharmacokinetic properties (e.g., solubility, bioavailability). | scirp.orgnih.gov |

Functionalization at the Double Bond for Polymerization and Material Science Research

The carbon-carbon double bond in this compound is a prime site for functionalization, enabling the synthesis of novel monomers and polymers for material science. The reactivity of this internal double bond can be harnessed through various organic reactions to introduce new functional groups, thereby altering the molecule's properties and allowing its incorporation into larger polymeric structures.

One common strategy involves the epoxidation of the double bond, followed by ring-opening reactions. This can introduce hydroxyl and other polar groups, which can enhance the adhesion properties of resulting polymers or serve as sites for further derivatization. Another significant approach is olefin metathesis, a powerful tool for creating new carbon-carbon double bonds. While self-metathesis can lead to the formation of dimers and oligomers, cross-metathesis with other olefins can attach a wide array of functional moieties. google.com

For polymerization, the introduction of a polymerizable group, such as a terminal double bond, is often a necessary first step. This can be achieved through reactions like ethenolysis, though this can be challenging with internal double bonds. A more versatile approach involves derivatization of the carboxylic acid group into a functional monomer, which is then polymerized, leaving the C6 double bond available for post-polymerization modification. kit.edu This pendant double bond in the resulting polymer can then be functionalized through reactions like hydroboration or hydrosilylation, leading to materials with tailored properties such as high gas permeability or specific surface characteristics. uva.es

The development of polymers from renewable resources like fatty acids is a significant area of research. kit.edu Functionalized polyolefins derived from bio-based monomers are sought after as sustainable alternatives to petroleum-based plastics. mdpi.com The unique structure of this compound makes it a candidate for creating such bio-based polymers with potentially novel thermal and mechanical properties.

Table 1: Key Functionalization Reactions at the Double Bond and Their Applications

ReactionReagents/CatalystsIntroduced FunctionalityPotential Application in Material Science
EpoxidationPeroxy acids (e.g., m-CPBA)Epoxide ringPrecursor for polyols, coatings, and adhesives
DihydroxylationOsmium tetroxide, Potassium permanganateVicinal diolsEnhancing hydrophilicity, synthesis of polyesters
Olefin MetathesisGrubbs' or Schrock's catalystsNew C=C bonds with functional groupsSynthesis of specialty polymers and functional materials
Hydroboration-OxidationBorane (BH3), followed by H2O2, NaOHHydroxyl group (anti-Markovnikov)Introduction of polar groups for improved adhesion
HydrosilylationSilanes (e.g., HSiCl3) with a catalystSilyl groupsCreation of silicon-containing polymers with high gas permeability
Thiol-ene reactionThiols with a radical initiatorThioether linkageGrafting of functional molecules onto a polymer backbone

Synthesis of Stable Isotope-Labeled Analogues for Metabolic Pathway Tracing

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems without the complications of radioactivity. creative-proteomics.comnih.gov By replacing certain atoms in this compound with their heavy stable isotopes (e.g., ¹³C, ²H), researchers can track its absorption, distribution, and transformation into other metabolites using techniques like mass spectrometry and NMR spectroscopy. nih.govmedchemexpress.com

The synthesis of isotope-labeled this compound can be approached in several ways. A common method involves starting with a commercially available, isotope-labeled precursor and building the rest of the molecule around it. For instance, to label the carboxylic acid carbon, a ¹³C-labeled cyanide or carbon dioxide could be used in the final steps of a synthetic route. For labeling positions within the carbon chain, multi-step organic synthesis is typically required, starting from smaller labeled building blocks. sioc-journal.cn

For example, the synthesis of a ¹³C-labeled analogue could start from a labeled alkyl halide and utilize coupling reactions to construct the carbon backbone. The introduction of the cis-double bond at the C6 position can be achieved with high stereoselectivity using reactions like the Wittig reaction or alkyne reductions with specific catalysts (e.g., Lindlar's catalyst).

Once synthesized, these labeled fatty acids are introduced into a biological system, and samples are collected over time. creative-proteomics.com Analysis of these samples reveals which downstream metabolites contain the isotope label, providing direct evidence of the metabolic pathways involved. nih.gov This approach is invaluable for understanding fatty acid metabolism and how it may be altered in disease states.

Table 2: Examples of Stable Isotopes Used in Metabolic Tracing

IsotopeNatural Abundance (%)Properties and Use in Tracing
Carbon-13 (¹³C)1.1%Used to trace the carbon backbone of molecules through metabolic pathways. Detected by Mass Spectrometry and ¹³C-NMR.
Deuterium (²H or D)0.015%Used as a general label for organic molecules. Can sometimes alter reaction rates (kinetic isotope effect), which can be a tool in itself. Detected by Mass Spectrometry and ²H-NMR.
Nitrogen-15 (¹⁵N)0.37%Primarily used for tracing the metabolism of nitrogen-containing compounds like amino acids and nucleotides, but can be incorporated into derivatized fatty acids. Detected by Mass Spectrometry and ¹⁵N-NMR.
Oxygen-18 (¹⁸O)0.2%Used to trace the fate of oxygen atoms, for example, in the study of oxidation reactions or the hydrolysis of esters. Detected by Mass Spectrometry.

Conjugation with Biomolecules for Mechanistic Probes

To investigate the interactions of this compound with specific biological targets such as enzymes and receptors, it can be chemically conjugated to other molecules to create mechanistic probes. These probes can be designed to report on their local environment, to cross-link with interacting partners, or to be visualized within cells.

The carboxylic acid group of this compound is the most common site for conjugation. It can be activated, for example, by conversion to an N-hydroxysuccinimide (NHS) ester or by using coupling agents like carbodiimides (e.g., EDC), to form a stable amide bond with an amine group on a biomolecule. google.com This strategy can be used to attach the fatty acid to peptides, proteins, or amino-modified fluorescent dyes.

Alternatively, the double bond can be functionalized to introduce a unique chemical handle for conjugation, a process known as bioorthogonal chemistry. For example, the double bond could be converted to an azide (B81097) or an alkyne, which can then undergo a highly specific "click" reaction (e.g., copper-catalyzed or strain-promoted alkyne-azide cycloaddition) with a correspondingly modified biomolecule. This allows for the fatty acid to be attached to its target in a complex biological milieu with minimal side reactions.

These conjugated probes are instrumental in studying the enzymes that metabolize fatty acids, such as desaturases and elongases. researchgate.net For example, a fluorescently labeled this compound analogue can be used to visualize its uptake and subcellular localization. By attaching a photo-affinity label, it is possible to identify binding proteins upon UV irradiation. Such approaches provide critical insights into the molecular mechanisms underlying the biological roles of this specific fatty acid.

Biological and Biochemical Research Investigations: Mechanistic Insights

Research into Lipid Metabolism and Fatty Acid Desaturation Pathways

The metabolism of (Z)-octadec-6-enoate is intricately linked with the broader pathways of fatty acid synthesis, desaturation, and modification. Its structural similarity to other C18 fatty acids allows it to be processed by a range of enzymes, leading to its integration and conversion within cellular systems.

Substrate Specificity of Desaturase Enzymes and Chain Elongases

Fatty acid desaturases are a class of enzymes that introduce double bonds into the acyl chains of fatty acids, a critical step in synthesizing more complex lipids. qmul.ac.ukgsartor.org The classification of these enzymes is complex, depending on their substrate preference (acyl-CoA, acyl-carrier proteins, or glycerolipids), the position of the new double bond, and the stereochemistry (cis or trans) of the bond they create. qmul.ac.uk

The biosynthesis of petroselinic acid itself is a key area of research. Studies in coriander endosperm and transgenic tobacco cells have provided evidence for the involvement of a Δ4-palmitoyl-acyl carrier protein (ACP) desaturase in its synthesis. thegoodscentscompany.com Furthermore, the expression of a specific coriander desaturase in transgenic tobacco has been shown to result in the production of petroselinic acid, highlighting the specific enzymatic machinery required. thegoodscentscompany.com While much research focuses on the synthesis of petroselinic acid, its role as a substrate for further desaturation and elongation is also of interest. Desaturases and elongases that typically act on oleic acid (cis-Δ9-octadecenoic acid) may also recognize petroselinic acid (cis-Δ6-octadecenoic acid), though with potentially different efficiencies due to the different double bond position. Research on the production of long-chain fatty acids like DHA from oleic acid in engineered yeast and plants involves a series of desaturase and elongase enzymes, and studies on their substrate specificity are crucial for metabolic engineering. d-nb.info For instance, certain desaturases show a preference for phosphatidylcholine-linked acyl substrates over acyl-CoA substrates. d-nb.info

Enzyme ClassRole in (Z)-octadec-6-enoate MetabolismOrganism/System StudiedFinding
Δ4-Palmitoyl-ACP Desaturase BiosynthesisCoriander, Transgenic TobaccoImplicated in the synthesis pathway of petroselinic acid. thegoodscentscompany.com
Coriander Desaturase BiosynthesisTransgenic TobaccoExpression leads to the production of petroselinic acid. thegoodscentscompany.com
Fatty Acid Desaturases (General) ModificationVariousCatalyze the introduction of double bonds; specificity is key to the fatty acid profile. qmul.ac.ukscialert.net
Chain Elongases ModificationVariousLengthen the carbon chain of fatty acids.

Integration into Cellular Lipid Pools and Membrane Dynamics Research

Once synthesized or assimilated, (Z)-octadec-6-enoate is integrated into the cell's various lipid pools. Research indicates that it can be readily assimilated by cells and can have a modulating effect on lipid metabolism. google.com For example, studies in rat models have shown that dietary petroselinic acid can reduce the concentration of arachidonic acid in tissue lipids. thegoodscentscompany.com

The primary mechanism for this integration is through its esterification into complex lipids, such as phospholipids (B1166683), which are the main components of cellular membranes. Research on the metabolism of petroselinic acid in the endosperm of Umbelliferae has highlighted the apparent role of phosphatidylcholine in this process. thegoodscentscompany.com The incorporation of specific fatty acids into membrane phospholipids is a key determinant of membrane fluidity and the function of integral membrane proteins. nih.gov The bent structure of cis-isomers like petroselinic acid contributes to increased membrane fluidity compared to their trans counterparts.

Biosynthesis and Conversion within Model Organisms and Cellular Systems

Model organisms have been instrumental in elucidating the metabolic fate of (Z)-octadec-6-enoate. The biosynthesis pathway has been studied in plants of the Apiaceae family, where it is found in high amounts. hmdb.camdpi.com

A notable example of its conversion is observed in the parasitic jewel wasp, Nasonia vitripennis. Males of this species convert petroselinic acid into a sex pheromone. pnas.org The biosynthetic pathway involves the enzymatic conversion of petroselinic acid to its epoxide, vernolic acid (erythro-12,13-epoxy-octadec-9Z-enoic acid), a reaction catalyzed by an epoxide hydrolase. pnas.org This demonstrates a specialized metabolic pathway where (Z)-octadec-6-enoate serves as a direct precursor for a critical signaling molecule.

Exploration of Octadecanoid Pathways and Oxylipin Formation in Research Models

Oxylipins are a large family of oxygenated fatty acids that act as signaling molecules in a vast array of biological processes. uni-goettingen.dewikipedia.org They are formed from polyunsaturated fatty acids via several enzymatic pathways, including those involving lipoxygenase (LOX), cyclooxygenase (COX), and cytochrome P450 (CYP) enzymes, as well as through non-enzymatic autooxidation. wikipedia.orgnih.govnih.gov The octadecanoid pathway, originally described for the synthesis of jasmonic acid in plants from C18 fatty acids, is a central part of oxylipin biology. nih.govuni-hohenheim.deecronicon.net

Enzymatic Oxidation and Stereospecificity in Octadecanoid Production

Petroselinic acid, as an 18-carbon fatty acid, is a potential precursor for the biosynthesis of phyto-oxylipins. scispace.com The enzymatic oxidation of fatty acids is a highly controlled process, characterized by both regio- and stereospecificity, meaning the oxygen is added at a specific position and with a specific 3D orientation. nih.govmdpi.com This contrasts with non-enzymatic oxidation, which produces a random mixture of stereoisomers (a racemic mixture). chemrxiv.org

The enzymes involved, such as LOX, catalyze the formation of specific hydroperoxides from polyunsaturated fatty acids. nih.govuni-hohenheim.de These hydroperoxides are then converted into a diverse array of other oxylipins, including alcohols, ketones, and epoxides. uni-goettingen.denih.gov The conversion of petroselinic acid to vernolic acid in wasps is a clear example of specific enzymatic oxidation (epoxidation) leading to a biologically active molecule. pnas.org

Oxylipin Formation PathwayKey EnzymesProduct CharacteristicsRelevance to (Z)-octadec-6-enoate
Lipoxygenase (LOX) Pathway LipoxygenasesHydroperoxy fatty acids, hydroxy fatty acidsPotential pathway for oxidation, leading to specific signaling molecules. nih.govnih.gov
Cytochrome P450 (CYP) Pathway CYP monooxygenasesEpoxides, alcoholsCan oxidize double bonds to form epoxides (e.g., vernolic acid). wikipedia.org
Cyclooxygenase (COX) Pathway CyclooxygenasesProstaglandin-like compoundsPrimarily studied for C20 fatty acids, but relevant to the general mechanism of oxylipin formation. wikipedia.org
Non-Enzymatic Oxidation Reactive Oxygen Species (ROS)Racemic mixtures of oxidized productsCan occur, but lacks the specificity of enzymatic pathways. chemrxiv.org

Role in Intercellular Signaling Mechanisms in Research Contexts

Oxylipins are well-established as critical signaling molecules that mediate a wide range of cellular and physiological responses, often acting in a paracrine (on nearby cells) or autocrine (on the same cell) fashion. wikipedia.org In plants, oxylipins like jasmonic acid are central to defense signaling against pathogens and pests. uni-hohenheim.denih.gov In mammals, related compounds derived from arachidonic acid (eicosanoids) are key mediators of inflammation and immunity. mdpi.com

The oxylipins derived from (Z)-octadec-6-enoate are therefore researched for their potential roles in intercellular signaling. wikipedia.orgdrugbank.com The production of a pheromone from petroselinic acid in Nasonia vitripennis is a direct example of its role in chemical communication between organisms. pnas.org In other contexts, oxylipins derived from various fatty acid precursors are known to regulate gene expression, influence cell growth and death, and modulate immune responses. wikipedia.orgnih.gov Research into the specific signaling functions of petroselinic acid-derived oxylipins is an active area of investigation, aiming to understand how these molecules contribute to the complex network of biological communication. cnic.es

Interactions with Biological Membranes and Protein Systems: A Biophysical Perspective

The biophysical interactions of Sodium (Z)-octadec-6-enoate are primarily governed by its amphiphilic structure, consisting of a long hydrophobic hydrocarbon tail and a hydrophilic carboxylate headgroup. This structure is characteristic of long-chain fatty acid salts, such as the well-studied isomer Sodium Oleate (B1233923) ((Z)-octadec-9-enoate) foodb.caatamanchemicals.com.

As a surfactant, this compound can be expected to interact with biological membranes. Its hydrophobic tail can intercalate into the lipid bilayer, while the charged carboxylate group remains at the aqueous interface. This incorporation can influence the physical properties of the membrane, such as its fluidity and stability foodb.cafoodb.ca. The presence of the cis double bond at the 6-position induces a kink in the hydrocarbon chain, which would likely increase membrane fluidity by disrupting the ordered packing of adjacent phospholipid acyl chains.

The interaction of fatty acids and their salts with proteins is fundamental to their transport and function. These interactions are typically driven by a combination of hydrophobic and electrostatic forces beilstein-journals.org. This compound would likely bind to proteins within hydrophobic pockets, shielded from the aqueous environment. This is a common mechanism for fatty acid-binding proteins (FABPs) and serum albumin, which are responsible for solubilizing and transporting fatty acids in the bloodstream. The binding can induce conformational changes in the protein, altering its activity or stability diva-portal.org. Biophysical techniques such as surface plasmon resonance (SPR) and microscale thermophoresis (MST) are commonly employed to quantify and characterize these types of nucleic acid-protein and protein-protein interactions, providing insight into the binding affinity and kinetics benthamscience.com.

Immunomodulatory Mechanisms in in vitro and Model Studies

Research into the immunomodulatory effects of unsaturated fatty acids suggests that they can significantly influence inflammatory pathways. While direct studies on this compound are limited, research on related molecules provides mechanistic insights.

Unsaturated fatty acids can modulate the activity of various immune cells. For instance, studies on astrocytes, a type of glial cell in the central nervous system, have shown that the unsaturated fatty acid, oleic acid ((9Z)-Octadec-9-enoic acid), does not induce the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), in contrast to the inflammatory response triggered by saturated fatty acids nih.gov. This suggests that certain unsaturated fatty acids may have non-inflammatory or even anti-inflammatory properties.

Furthermore, derivatives of fatty acids, such as nitro-fatty acids, are known to exert anti-inflammatory effects through the activation of the Nuclear factor erythroid 2–related factor 2 (Nrf2) pathway nih.gov. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Its activation can suppress inflammatory responses by reducing the expression of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, often by modulating signaling pathways like NF-κB and MAPKs nih.govfrontiersin.org. Given its structure, this compound could potentially serve as a precursor or be metabolically altered to molecules that engage with these immunoregulatory pathways.

Table 1: Observed Immunomodulatory Effects of Related Fatty Acids and Derivatives in Research Models

Compound/Derivative Model System Observed Effect Potential Mechanism Reference(s)
Oleic Acid Primary Astrocytes Did not induce significant release of TNFα or IL-6. Lack of activation of pro-inflammatory pathways triggered by saturated fatty acids. nih.gov
Nitro-fatty Acids Macrophages / Endothelial Cells Reduced production of TNF-α, IL-1β, and IL-6. Activation of Nrf2 antioxidant signaling; modulation of STAT, MAPK, and NF-κB pathways. nih.gov
Luteolin (Flavonoid often studied with fatty acids) In silico / Cell models Decreased expression of IL-1β, IL-6, TNF-α, STAT3, and IL-17. Interaction with key inflammatory signaling proteins. frontiersin.org

Antimicrobial and Antifungal Activity Mechanisms in Research

Fatty acids and their salts have long been investigated for their antimicrobial and antifungal properties. The mechanisms of action are often multifaceted, targeting fundamental cellular structures and processes of microorganisms.

Antifungal Mechanisms: A primary mechanism of antifungal activity for fatty acid-like molecules is the disruption of the cell membrane's integrity nih.gov. The amphiphilic nature of this compound would allow it to insert into the fungal plasma membrane, leading to increased permeability, leakage of essential intracellular contents, and ultimately, cell death.

Another critical target is the ergosterol (B1671047) synthesis pathway. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for membrane fluidity and function. Research on compounds like Sodium new houttuyfonate has demonstrated that inhibiting ergosterol synthesis is an effective antifungal strategy against pathogens such as Aspergillus fumigatus nih.gov. Studies on natural extracts containing various bioactive molecules have also shown that disruption of ergosterol synthesis is a key mechanism against fungi like Fusarium graminearum plos.org. This inhibition leads to a depleted and dysfunctional membrane, compromising fungal growth and viability. Other identified mechanisms include the inhibition of cellular respiration by affecting enzymes like succinate (B1194679) dehydrogenase (SDH) and NADH oxidase plos.org.

Antibacterial Mechanisms: The antibacterial action of fatty acids also frequently involves membrane damage. The intercalation of the fatty acid salt into the bacterial cell membrane disrupts the phospholipid bilayer, which can impair the function of membrane-bound proteins involved in essential processes like respiration and transport. Studies on fatty alkenoates have demonstrated activity against bacteria such as Escherichia coli and Staphylococcus aureus niscpr.res.inresearchgate.net. The effectiveness can vary based on the specific fatty acid structure and the type of bacteria (Gram-positive or Gram-negative), due to differences in their cell wall composition.

Table 2: Investigated Antimicrobial and Antifungal Mechanisms of Fatty Acids and Related Compounds

Mechanism of Action Target Organism(s) Description Reference(s)
Cell Membrane/Wall Damage Fungi & Bacteria Insertion into the lipid bilayer causes increased permeability, leakage of ions and metabolites, and loss of membrane potential. nih.gov
Inhibition of Ergosterol Synthesis Fungi (e.g., A. fumigatus) Interferes with the biosynthetic pathway of ergosterol, a crucial component for fungal membrane structure and function. nih.govplos.org
Inhibition of Cellular Respiration Fungi (e.g., F. graminearum) Decreases the activity of key respiratory enzymes such as succinate dehydrogenase (SDH) and NADH oxidase. plos.org
Inhibition of Biofilm Formation Fungi (e.g., C. albicans) Prevents the formation of microbial biofilms, which are structured communities of cells with increased resistance. mdpi.com

Compound Reference Table

Table 3: List of Chemical Compounds Mentioned

Advanced Analytical Methodologies and Quantitative Research

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are fundamental in separating Sodium (Z)-octadec-6-enoate from its isomers and other fatty acids within intricate biological and environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids like (Z)-octadec-6-enoic acid (petroselinic acid). nih.gov Due to the low volatility of free fatty acids, a derivatization step is essential to convert them into more volatile esters, most commonly fatty acid methyl esters (FAMEs). nih.govlipidmaps.org This process allows for their successful separation and analysis by GC. nih.gov

In the analysis of seed oils from the Umbelliferae family, GC equipped with a capillary column has been effectively used to analyze the fatty acid composition. koreascience.kr Petroselinic acid is often observed as a significant peak, and its identification is confirmed through mass spectrometry. koreascience.kr To aid in the definitive identification and structural elucidation, particularly the position of the double bond, fatty acids can be derivatized into picolinyl esters or 4,4-dimethyloxazoline (DMOX) derivatives. koreascience.kraocs.org The mass spectrum of the picolinyl ester of petroselinic acid, for instance, shows a characteristic molecular ion and specific diagnostic ions that confirm its structure. koreascience.kr

However, the separation of positional isomers like petroselinic acid and oleic acid can be challenging. While standard FAMEs may not always provide baseline resolution, the use of other ester derivatives, such as propan-2-ol esters, can enhance separation. aocs.org For comprehensive fatty acid profiling in biological materials, methods using pentafluorobenzyl (PFB) bromide derivatization followed by negative chemical ionization (NCI) GC-MS offer high sensitivity and allow for the separation of a wide range of saturated and unsaturated fatty acids. nih.govlipidmaps.org While this method provides excellent separation for many fatty acids, complete resolution of monoenoic positional isomers like petroselinic and oleic acid may require more polar stationary phases in the GC column. lipidmaps.org

Table 1: GC-MS Derivatization Agents for (Z)-octadec-6-enoic Acid Analysis

Derivatizing AgentPurposeReference
Methanol/Acid or Base CatalystForms Fatty Acid Methyl Esters (FAMEs) for volatility nih.govlipidmaps.org
Picolinyl ChlorideForms Picolinyl Esters for mass spectrometric identification of double bond position koreascience.kr
2-Amino-4,4-dimethyloxazolineForms DMOX derivatives for mass spectrometric identification aocs.org
Pentafluorobenzyl (PFB) BromideForms PFB esters for high-sensitivity analysis by NCI-GC-MS nih.govlipidmaps.org
Propan-2-olForms propan-2-ol esters to improve chromatographic resolution of isomers aocs.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Intact Lipid Analysis and Metabolomics Research

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for analyzing intact lipids and for broader metabolomics studies without the need for derivatization. jsbms.jpresearchgate.net This technique is complementary to GC-MS and is especially useful for less volatile or thermally unstable compounds. jsbms.jp

Reversed-phase liquid chromatography (RP-LC) is commonly employed for the separation of fatty acids. In RP-LC systems, the elution order of fatty acid isomers can be influenced by the position of the double bond. jsbms.jp For octadecenoic acids, it has been demonstrated that the elution order is dependent on the distance of the double bond from the omega (methyl) end of the fatty acid chain. jsbms.jp Consequently, petroselinic acid (an omega-12 fatty acid) has a longer retention time and elutes later than its isomers oleic acid (omega-9) and cis-vaccenic acid (omega-7) on a C8 column. jsbms.jp This principle allows for the chromatographic separation of these positional isomers. jsbms.jpmdpi.com

LC-MS/MS methods, often utilizing electrospray ionization (ESI) in negative ion mode, provide high sensitivity and selectivity for fatty acid analysis. jsbms.jpscispace.com The fragmentation patterns obtained from MS/MS experiments are invaluable for confirming the identity of the analytes. mdpi.com This capability is central to lipidomics research, where comprehensive profiling of lipids in biological samples is performed to understand their roles in various physiological and pathological processes. researchgate.net The determination of petroselinic acid can also be achieved using hyphenated techniques like Liquid Chromatography-Electron Spray Ionization-Mass Spectrometry (LC-ESI-MS). core.ac.uk

Table 2: Elution Order of C18:1 Isomers in Reversed-Phase LC

Fatty Acid IsomerDouble Bond PositionTypical Elution OrderReference
cis-Vaccenic Acidω-71 (earliest) jsbms.jp
Oleic Acidω-92 jsbms.jp
Petroselinic Acidω-123 (latest) jsbms.jp

Supercritical Fluid Chromatography (SFC) for Isomer Separation

Supercritical Fluid Chromatography (SFC) has emerged as a valuable technique for the separation of various lipid isomers, including positional and geometric isomers of fatty acids. scispace.comscispace.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often mixed with a small amount of an organic modifier like methanol. shimadzu.combalseal.com This mobile phase has low viscosity and high diffusivity, which allows for rapid and high-resolution separations. acs.orgresearchgate.net

SFC is particularly advantageous for chiral separations and has been successfully applied to the analysis of complex mixtures of octadecanoids, which are oxidation products of 18-carbon fatty acids. acs.orgacs.org While direct SFC separation of this compound from its isomers is a promising application, detailed research findings specifically documenting this separation are still emerging. The principles of SFC, which demonstrate different separation selectivity compared to LC and GC, suggest its strong potential for resolving challenging isomer pairs like petroselinic and oleic acids. shimadzu.com The technique's ability to handle a wide range of compound polarities makes it well-suited for comprehensive lipid analysis. shimadzu.com

Advanced Spectroscopic Methods for Quantitative Analysis and Purity Assessment

Beyond chromatography, advanced spectroscopic techniques are employed for the quantitative analysis and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for both structural elucidation and quantitative analysis (qNMR). koreascience.krresearchgate.net 13C-NMR, in conjunction with GC, has been used to control the purity of petroselinic acid preparations. researchgate.net The 13C-NMR spectrum provides distinct signals for each carbon atom in the molecule, allowing for unambiguous identification and assessment of purity. koreascience.kr Furthermore, 23Na NMR spectroscopy offers a direct and non-destructive method for the quantitative determination of sodium content. researchgate.net This technique is highly specific, as the free sodium ion (Na+) produces a sharp singlet in the spectrum, the intensity of which is directly proportional to its concentration. researchgate.net

Vibrational spectroscopy, including Near-Infrared (NIR) and Raman spectroscopy, also finds applications in quantitative analysis. rsc.orgnih.gov NIR spectroscopy has been investigated for detecting adulteration in oils rich in petroselinic acid, such as coriander oil. rsc.org By applying chemometric models like Partial Least Squares (PLS) regression to the NIR spectra, it is possible to quantify the concentration of adulterants. rsc.orgnih.gov Raman spectroscopy is another valuable tool for the quantitative analysis of chemical and physical forms in various samples, offering rapid, non-destructive measurements. nih.gov Laser-Induced Breakdown Spectroscopy (LIBS) has also been developed for the quantitative analysis of sodium in aqueous solutions, providing another potential method for analyzing sodium salts of fatty acids. spectroscopyonline.com

Table 3: Spectroscopic Techniques for Analysis of this compound

TechniqueApplicationKey FindingsReference
13C-NMRPurity control, Structural confirmationProvides unique signals for each carbon, confirming structure and purity when combined with GC. koreascience.krresearchgate.net
23Na-NMRQuantitative analysis of sodiumDirect, non-destructive quantification of sodium content based on signal intensity. researchgate.net
NIR SpectroscopyQuantitative analysis, Adulteration detectionWith chemometrics, can quantify components and detect adulteration in petroselinic acid-rich oils. rsc.org
Raman SpectroscopyQuantitative analysis of chemical/physical formRapid, non-destructive analysis suitable for complex formulations. nih.gov
IR SpectroscopyStructural confirmationShows characteristic absorption peaks for the cis-double bond. koreascience.kr

Electrochemical and Biosensor Development for Detection in Research

The development of electrochemical sensors and biosensors for the specific detection of fatty acids is an active area of research aimed at providing rapid, sensitive, and portable analytical tools. While specific biosensors for this compound are not yet widely reported, the principles have been established for other organic and volatile fatty acids. frontiersin.org

These sensors typically operate on an amperometric principle, utilizing enzymes that specifically react with the target analyte. frontiersin.org For instance, biosensor arrays have been developed that use enzymes to detect analytes like acetate (B1210297) and propionate, where the enzymatic reaction produces hydrogen peroxide, which is then electrochemically detected. frontiersin.org A similar approach could theoretically be developed for petroselinic acid by identifying or engineering an enzyme that specifically recognizes its unique structure, particularly the double bond at the C6 position. Such a biosensor would offer significant advantages for real-time monitoring in various research and industrial applications.

Hyphenated Techniques for Enhanced Resolution and Data Generation

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing complex mixtures. core.ac.uknumberanalytics.com The combination of chromatography and mass spectrometry (GC-MS and LC-MS) represents the most powerful and widely used of these techniques for fatty acid analysis. numberanalytics.com

The coupling of liquid chromatography with high-resolution mass spectrometry (LC-HRMS) provides not only separation of isomers like oleic and petroselinic acid but also highly accurate mass measurements, which further confirms the elemental composition of the detected compounds. mdpi.com Two-dimensional chromatography techniques, such as coupling silver-ion chromatography with GC, can provide enhanced separation of fatty acid isomers before their introduction to the mass spectrometer. koreascience.kr

Further advancements include the hyphenation of liquid chromatography with NMR (LC-NMR), which allows for the direct acquisition of NMR spectra for compounds as they elute from the chromatography column. numberanalytics.com This provides unambiguous structural information without the need for prior isolation of the compound. Similarly, the coupling of supercritical fluid chromatography with tandem mass spectrometry (SFC-MS/MS) is a high-resolution system that has proven effective for identifying isomers of oxidized lipids and holds great promise for the detailed analysis of petroselinic acid and its derivatives. scispace.com These advanced hyphenated methods are critical for pushing the boundaries of lipidomics and metabolomics research, enabling more comprehensive data generation from complex biological samples. core.ac.uknumberanalytics.com

Environmental Research and Ecotoxicological Pathway Studies

Biodegradation Pathways and Microbial Community Interactions in Aquatic and Terrestrial Environments

Fatty acid salts are generally considered to be readily biodegradable. heraproject.com The biodegradation of these compounds is influenced by factors such as chain length and degree of unsaturation. heraproject.com While specific pathways for petroselinic acid are not detailed in extensive environmental studies, the known metabolic routes for fatty acids, such as β-oxidation, are the presumed primary degradation mechanism.

In the environment, the sodium salt will quickly form less soluble calcium and magnesium salts, especially in wastewater, which influences its bioavailability. heraproject.com Nevertheless, studies on similar C10-C18 fatty acid salts indicate they can be metabolized in aerobic systems, even the less soluble calcium salts if well-dispersed. heraproject.com

Research on the isomeric oleic acid provides further insight. Microbial conversion of oleic acid is a subject of significant study, with various bacteria capable of its transformation. For instance, certain ruminal bacteria can convert oleic acid to 10-hydroxystearic acid. nih.gov The introduction of fatty acids like oleic acid into a microbial environment can stimulate the growth of specific degrading bacteria. For example, in bioremediation studies, the addition of oleic acid has been shown to enhance the biodegradation of crude oil by promoting the growth of oil-degrading microbial populations. allenpress.com

Table 1: Microbial Interactions with Petroselinic Acid and Related Fatty Acids

CompoundInteracting MicroorganismObserved InteractionReference
Petroselinic acidStarmerella bombicola (lactone esterase overexpression strain)Used as a substrate for sophorolipid (B1247395) fermentation. biocrick.com
Petroselinic acidStaphylococcus aureusInhibits biofilm formation. researchgate.net
Oleic acid (isomer)Selenomonas ruminantium, Enterococcus faecalisConversion to 10-hydroxystearic acid. nih.gov
Oleic acid (isomer)Staphylococcus sp.Conversion to 10-ketostearic acid. epa.gov
Oleic acid (isomer)Micrococcus luteusBiotransformation into γ-dodecalactone and 10-ketostearic acid. nih.gov

Transformation Products and Metabolites in Environmental Systems

The primary transformation of Sodium (Z)-octadec-6-enoate in the environment begins with its dissociation. The resulting petroselinoate anion is then subject to microbial degradation. The ultimate metabolites of complete biodegradation (mineralization) are carbon dioxide and water.

Under certain conditions, petroselinic acid can be cleaved through oxidation of its double bond to yield lauric acid and adipic acid. nih.gov These products themselves have distinct environmental fates.

Studies on the microbial transformation of the isomer oleic acid have identified several intermediate metabolites, which could be analogous to the potential metabolites of petroselinic acid. Bacteria have been shown to produce 10-hydroxystearic acid and 10-ketostearic acid from oleic acid. nih.govepa.govnih.gov Further biotransformation by some microorganisms can lead to the formation of compounds like γ-dodecalactone. nih.gov

Table 2: Potential Transformation Products of Petroselinic Acid and its Isomer Oleic Acid

Parent CompoundTransformation ProcessResulting Product(s)Reference
Petroselinic acidOxidative cleavageLauric acid, Adipic acid nih.gov
Oleic acid (isomer)Bacterial hydration10-hydroxystearic acid nih.gov
Oleic acid (isomer)Bacterial oxidation10-ketostearic acid epa.govnih.gov
Oleic acid (isomer)Bacterial β-oxidation and lactonizationγ-dodecalactone nih.gov

Environmental Fate Modeling and Predictive Research on Persistence and Distribution

Predictive models like CATABOL suggest that for the methyl ester of oleic acid, biodegradation involves dehydrogenation and oxidation of the carbon side chains, leading to the formation of acetic acid, which is then fully mineralized. rivm.nl A similar pathway could be anticipated for petroselinic acid. The half-life for oleic acid in soil has been estimated to be very short, in the range of 0.2 to 0.66 days in screening tests, suggesting it is not persistent. nih.gov Given the structural similarity, a low persistence would also be expected for petroselinic acid in biologically active environments.

Bioaccumulation in Model Ecosystems and Food Webs Research (excluding direct human/animal toxicity)

There is a lack of specific research on the bioaccumulation of this compound in environmental food webs. Bioaccumulation potential is often initially assessed using the octanol-water partition coefficient (Log Kow). For oleic acid, the predicted XLogP3 is 6.5, which is above the threshold of Log Kow > 3 that often triggers further bioaccumulation testing for chemicals. heraproject.comnih.gov This high value suggests a tendency to partition into lipids and a potential for bioaccumulation.

However, ready metabolism and biodegradation can significantly reduce the actual bioaccumulation in organisms. Since fatty acids like oleic and presumably petroselinic acid are readily metabolized by many organisms, the bioconcentration factor (BCF) in organisms like fish might be lower than what is predicted by Log Kow alone. While some studies show that oleic acid can promote lipid accumulation within cells (e.g., adipocytes), this is a metabolic effect and not a direct measure of biomagnification through an environmental food web. nih.govnih.gov

Impact on Microbial Ecosystem Function and Bioremediation Research

The introduction of this compound into an environment can impact microbial ecosystem function. As a source of organic carbon, it can stimulate microbial activity. However, petroselinic acid has also been shown to possess antibacterial and antifungal properties, which could inhibit certain microbial populations. nih.gov For example, it has been found to inhibit biofilm formation in Staphylococcus aureus. researchgate.net This dual role as both a nutrient source and a potential inhibitor means its net effect on a microbial ecosystem is complex and likely dependent on its concentration and the specific microbial community present.

In the context of bioremediation, related fatty acids have been utilized to enhance the cleanup of pollutants. Oleic acid, as part of an oil-soluble fertilizer, has been shown to improve the biodegradation of crude oil in contaminated seaweed and on shorelines. allenpress.com This suggests a potential application for this compound or other fatty acid salts in stimulating bioremediation processes, likely by acting as a surfactant and a readily available carbon source for hydrocarbon-degrading microorganisms.

Theoretical and Computational Chemistry Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of Sodium (Z)-octadec-6-enoate. researchgate.netnrel.gov These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels of a molecule.

For this compound, the carboxylate head group and the cis-double bond at the C6 position are the primary sites of chemical interest. DFT calculations can map the molecular electrostatic potential (MEP), which indicates the regions most susceptible to electrophilic and nucleophilic attack. mdpi.com The negatively charged oxygen atoms of the carboxylate group are expected to show a high negative potential, making them prime locations for interaction with cations like Na+ or electrophilic sites on other molecules.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO relates to its ability to accept electrons. researchgate.net The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. Other calculated descriptors, such as chemical hardness, softness, and electronegativity, further quantify the molecule's reactive tendencies. researchgate.net These parameters are crucial for predicting how this compound might behave in various chemical environments, such as its potential as a corrosion inhibitor or its role in chemical reactions. researchgate.net

Table 1: Representative Quantum Chemical Parameters Calculated for Fatty Acid Analogues This table presents typical parameters obtained from DFT calculations for similar long-chain carboxylates. The exact values for this compound would require specific computation.

Quantum Chemical ParameterTypical Calculated Value (a.u.)Predicted Chemical Property
EHOMO-0.2 to -0.3Electron-donating ability (nucleophilicity)
ELUMO+0.05 to +0.15Electron-accepting ability (electrophilicity)
HOMO-LUMO Energy Gap (ΔE)~0.25 to ~0.45Chemical reactivity and stability
Dipole MomentVariablePolarity and solubility
Chemical Hardness (η)~0.12 to ~0.22Resistance to change in electron configuration

Molecular Dynamics Simulations of Intermolecular Interactions (e.g., Lipid Bilayers, Protein Binding)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations provide critical insights into its behavior in complex biological environments, such as its incorporation into lipid bilayers and its interaction with proteins. mdpi.comnih.gov

In the context of lipid bilayers, MD simulations can model how individual molecules of this compound insert themselves into a membrane composed of phospholipids (B1166683) like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC). mdpi.comrsc.org These simulations track the orientation and dynamics of the fatty acid's hydrophobic tail and hydrophilic carboxylate head within the bilayer. Researchers can calculate the potential of mean force (PMF) to determine the free energy profile of moving the molecule from the aqueous phase into the membrane core. mdpi.com This helps to understand its permeability and distribution within the cell membrane. The presence of the cis-double bond at the C6 position introduces a kink in the acyl chain, which influences membrane fluidity, thickness, and lateral pressure profiles, all of which can be quantified through MD simulations. rsc.org

MD simulations are also used to explore the binding of this compound to proteins. nih.gov By simulating the protein and ligand in a solvated environment, researchers can observe the process of binding and unbinding, identify stable binding poses, and calculate binding free energies. nih.govscispace.com For instance, simulations can reveal how the sodium ion (Na+) might stabilize a specific protein conformation, facilitating the binding of the fatty acid. nih.gov These simulations provide a dynamic picture of the non-covalent interactions (hydrogen bonds, van der Waals forces, electrostatic interactions) that govern the formation of the protein-ligand complex.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.netspringerprofessional.de For analogues of this compound, such as other C18 fatty acid isomers or salts with different cations, QSAR/QSPR models can be developed to predict various endpoints without the need for extensive experimental testing. mdpi.com

The process begins by creating a dataset of chemically similar molecules and their experimentally measured properties (e.g., solubility, toxicity, antimicrobial activity). mdpi.com For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors can encode various aspects of the molecular structure:

Topological descriptors: Describe atomic connectivity and molecular branching.

Geometrical descriptors: Relate to the 3D shape and size of the molecule.

Electronic descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, partial charges). mdpi.com

Physicochemical descriptors: Include properties like logP (lipophilicity) and molar refractivity.

Using statistical techniques like multiple linear regression (MLR) or machine learning algorithms, a mathematical model is built that links the descriptors to the property of interest. researchgate.netmdpi.com This model can then be used to predict the property for new, untested analogues of this compound. Such models are valuable for screening large libraries of compounds, prioritizing synthesis, and guiding the design of new molecules with desired characteristics. springerprofessional.de

Docking Studies with Protein Targets to Elucidate Binding Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net It is widely used to understand the binding mechanism of molecules like this compound with specific protein targets. nih.govturkjps.org

A notable example involves the study of petroselinic acid, the corresponding fatty acid of this compound, with Staphylococcus aureus lipase. researchgate.net In such a study, the 3D structure of the protein is obtained from crystallographic data. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's active site. researchgate.net Each pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.gov

The results of a docking study can:

Identify the most likely binding pose of the ligand.

Reveal key amino acid residues that interact with the ligand. researchgate.net

Characterize the nature of the interactions (e.g., hydrogen bonds, hydrophobic contacts).

Provide a basis for understanding the molecule's mechanism of action, such as enzyme inhibition.

For petroselinic acid binding to S. aureus lipase, docking studies have shown that the carboxyl group of the fatty acid interacts with specific residues like Tyr32 in the active site. researchgate.net The long hydrocarbon tail fits into a hydrophobic tunnel within the enzyme. researchgate.net This detailed structural information is crucial for explaining observed inhibitory activity and for designing more potent inhibitors.

Table 2: Example of Docking Study Results for a Fatty Acid Ligand with a Protein Target This table illustrates typical outputs from a molecular docking analysis.

Protein TargetLigandBinding Energy (kcal/mol)Key Interacting ResiduesTypes of Interactions
S. aureus LipasePetroselinic Acid-6.5Tyr32, Ser116, Leu150Hydrogen Bond, Hydrophobic Contacts
Cyclooxygenase-2Oleic Acid-7.2Arg120, Tyr355, Ser530Electrostatic, Hydrogen Bond

Predictive Modeling of Synthetic Reactions and Reaction Outcomes

Computational chemistry can also be used to model and predict the outcomes of chemical reactions involved in the synthesis of this compound. nrel.gov The most common synthesis route involves the saponification of triglycerides rich in petroselinic acid or the direct neutralization of purified petroselinic acid with a sodium base.

Predictive modeling in this context often relies on quantum chemical calculations to map the reaction pathway. researchgate.net For the saponification reaction, theorists can model the transition state of the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. By calculating the activation energy (the energy barrier that must be overcome for the reaction to proceed), it is possible to predict the reaction kinetics. nrel.gov Similarly, for the acid-base neutralization, computational models can predict the reaction's thermodynamics, such as the enthalpy of reaction, confirming its favorability.

These models can explore various reaction conditions, such as the choice of solvent or catalyst, to predict their effect on reaction yield and rate. mdpi.com For instance, simulating the reaction in different solvent environments can help identify the optimal medium for the synthesis. This predictive capability allows for the rational design of synthetic routes, potentially reducing the need for extensive trial-and-error experimentation and leading to more efficient and sustainable chemical processes. researchgate.net

Emerging Research Areas and Future Academic Directions

Integration into Advanced Materials Science Research (e.g., Biocompatible Surfactants, Self-Assembling Systems)

The unique molecular structure of Sodium (Z)-octadec-6-enoate, also known as sodium petroselinate, positions it as a compound of significant interest in advanced materials science. Its amphiphilic nature, arising from a hydrophilic sodium carboxylate head and a long hydrophobic hydrocarbon tail with a cis-double bond, makes it a candidate for the development of biocompatible surfactants. These surfactants have potential applications in drug delivery, cosmetics, and as stabilizing agents in emulsions.

A key area of research is the self-assembly of this molecule into various organized structures. researchgate.net Similar to its isomer, sodium oleate (B1233923) (sodium (Z)-octadec-9-enoate), this compound is expected to form micelles, vesicles, and liquid crystalline phases in aqueous solutions. researchgate.netnih.gov The specific position of the double bond at the 6th carbon atom influences the geometry of the molecule, which in turn dictates the packing parameter and the resulting self-assembled structures. Research into the lyotropic liquid crystal phases—such as lamellar, cubic, and hexagonal phases—formed by this compound could lead to the creation of novel nanomaterials with controlled architectures. researchgate.netnih.govunica.it These self-assembling systems are being explored for their potential in creating nanostructured materials for various applications, including as templates for the synthesis of porous materials and as carriers in nanomedicine. unica.itoatext.comidu.ac.id

Contributions to Sustainable Chemistry and Bio-Based Chemical Research

This compound is derived from petroselinic acid, a fatty acid found in high concentrations in the seed oils of plants from the Apiaceae family, such as parsley and coriander. hmdb.cawikipedia.org This natural origin makes it a renewable and bio-based chemical, aligning with the principles of sustainable chemistry. sigmaaldrich.comieabioenergy.com The use of such bio-based feedstocks reduces the reliance on fossil fuels for the production of chemicals and materials, contributing to a more sustainable chemical industry. nih.govcelignis.com

Research in this area focuses on optimizing the extraction and conversion of petroselinic acid from plant sources into its sodium salt and other valuable derivatives. The development of efficient, green chemical processes for these transformations is a key objective. sigmaaldrich.com Furthermore, the biodegradability of this compound and materials derived from it is an important aspect of its contribution to sustainable chemistry, as it helps to mitigate the environmental impact of products at the end of their lifecycle. celignis.com The exploration of this compound as a platform chemical for the synthesis of other bio-based polymers and specialty chemicals is an active area of investigation. ieabioenergy.comnih.gov

Methodological Advancements in Analytical and Synthetic Approaches

The study of this compound and its isomers necessitates the development of advanced analytical techniques for their separation, identification, and quantification. Chromatographic methods, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are crucial for separating cis/trans isomers and positional isomers of fatty acids. molnar-institute.comthegoodscentscompany.com The development of optimized UHPLC (Ultra-High-Performance Liquid Chromatography) methods coupled with mass spectrometry (MS) allows for sensitive and accurate quantification. molnar-institute.com Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are essential for detailed structural elucidation. tandfonline.commdpi.com

From a synthetic perspective, research is focused on developing stereoselective methods to control the geometry of the double bond during synthesis. mdpi.com This is critical as the biological and material properties of the compound are highly dependent on its stereochemistry. Methodologies for the efficient synthesis of fatty acid derivatives are also being explored, which can expand the range of applications for this compound. tandfonline.comresearchgate.net For instance, the synthesis of various amide and ester derivatives can lead to new compounds with tailored properties for specific applications. tandfonline.com

Interdisciplinary Research at the Interface of Chemistry, Biology, and Environmental Science

The study of this compound naturally sits (B43327) at the intersection of several scientific disciplines. In biology, its role as a fatty acid salt means it is involved in metabolic pathways and can influence cellular processes. hmdb.canih.gov Research exploring its biological activities, such as potential antimicrobial or signaling functions, is an active field. researchgate.net

From an environmental science perspective, the biodegradability and ecotoxicity of this compound and its derivatives are important areas of study. Understanding its fate and transport in the environment is crucial for assessing its sustainability. The self-assembly of such surfactants in atmospheric aerosols and their potential impact on climate is another area of interdisciplinary research. researchgate.net

The combination of chemical synthesis, material science, and biological evaluation allows for the rational design of new functional materials based on this compound. For example, by chemically modifying the molecule and studying the resulting changes in its self-assembly and biological interactions, researchers can develop new biocompatible materials for medical and environmental applications. unica.itnih.gov

Unexplored Research Questions and Challenges in Stereoselective Biological Recognition

A significant and challenging area of future research lies in understanding the stereoselective biological recognition of this compound. The specific positioning and cis configuration of the double bond are likely to be critical for its interaction with biological macromolecules such as enzymes and receptors. A key question is how biological systems differentiate between this compound and its isomers, like oleic acid ((Z)-octadec-9-enoic acid) or its trans isomer, petroselaidic acid. wikipedia.org

Investigating the molecular basis of these recognition events presents a considerable challenge. It requires a combination of techniques, including structural biology (e.g., X-ray crystallography or cryo-electron microscopy) to determine the three-dimensional structures of the compound bound to its biological targets, and computational modeling to simulate these interactions. Furthermore, developing synthetic methods to create a range of stereoisomers and labeled analogues of this compound is essential for probing these interactions in biological systems. cardiff.ac.uk Answering these questions could reveal new biological functions for this fatty acid salt and open up new avenues for the development of targeted therapeutic agents or diagnostic tools.

Conclusion

Synthesis of Key Academic Findings and Identification of Knowledge Gaps

Current scientific literature establishes Sodium (Z)-octadec-6-enoate as a unique monounsaturated fatty acid salt, distinguishable from its common isomer, sodium oleate (B1233923), by the position of its cis-double bond. Its synthesis via the neutralization of petroselinic acid, which is extractable from plants of the Apiaceae family, is well-understood. Its fundamental chemical properties as an amphiphilic, ionic compound are established, and its role as a surfactant and emulsifier in cosmetic science is a primary area of its application-oriented research.

However, significant knowledge gaps persist. Detailed physicochemical data, such as a definitive melting point and solubility profile for the pure sodium salt, are not widely published. While spectroscopic data for the parent acid are available, a comprehensive, published spectroscopic characterization of this compound itself is less common. The most significant gap lies in the detailed understanding of its biological activities. Although its potential as an anti-inflammatory agent has been noted, the molecular mechanisms underpinning this potential are largely unexplored.

Enduring Significance of this compound in Fundamental Chemical and Biological Research

The enduring significance of this compound in fundamental research lies in its utility as a specific chemical probe. In chemical research, it serves as an excellent model for studying the influence of double bond position on the physicochemical properties of surfactants, such as micellization and phase behavior. In biological research, it offers a tool to investigate the specificity of enzymes and transport proteins involved in fatty acid metabolism and to dissect the nuanced roles of different fatty acid isomers in cellular signaling and membrane biophysics.

Prospective Research Directions and Potential for Future Scientific Breakthroughs

Future research on this compound is poised for breakthroughs in several areas. A primary direction will be the in-depth investigation of its biological effects, particularly its anti-inflammatory properties. Elucidating the specific cellular receptors, signaling pathways, and downstream gene expression changes modulated by this compound could lead to new therapeutic strategies for inflammatory conditions. Comparative studies with its isomers, such as sodium oleate and sodium elaidate, will be crucial in understanding the structure-activity relationships that govern their biological functions. Furthermore, advanced research into its surfactant properties and its interaction with other lipids and proteins could lead to the development of novel drug delivery systems and more effective and biocompatible formulations in the cosmetic and pharmaceutical industries.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for confirming the structural integrity of Sodium (Z)-octadec-6-enoate in synthetic preparations?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the double bond geometry (Z-configuration) at the 6-position, while Infrared (IR) spectroscopy can validate the carboxylate functional group. High-Performance Liquid Chromatography (HPLC) with a reverse-phase column and UV detection (λ = 210–220 nm) is optimal for purity assessment. Discrepancies in spectral data (e.g., unexpected peaks in NMR) should be resolved by repeating synthesis under inert conditions to prevent oxidation .

Q. How should researchers design experiments to assess the thermal stability of this compound under varying environmental conditions?

  • Methodological Answer : Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard for evaluating thermal degradation. Experiments should test stability at temperatures ranging from 25°C to 200°C under nitrogen and oxygen atmospheres. The compound’s melting point (29.5–30.1°C) and hygroscopicity require storage in desiccated, inert environments. Safety protocols for handling irritants (e.g., eye protection, ventilation) must align with SDS guidelines .

Advanced Research Questions

Q. What methodological approaches are effective in resolving contradictions between reported reaction kinetics of this compound in different solvent systems?

  • Methodological Answer : Conflicting kinetic data (e.g., rate constants in polar vs. nonpolar solvents) demand rigorous statistical meta-analysis. Researchers should:

  • Normalize variables : Control for solvent polarity, temperature, and catalyst presence.
  • Apply multivariate regression : Identify confounding factors (e.g., trace water in solvents).
  • Validate via replicated kinetics studies : Use stopped-flow spectroscopy for fast reactions.
    Cross-referencing with systematic reviews of solvent effects on carboxylate reactivity can contextualize discrepancies .

Q. How can researchers conduct a systematic review of catalytic applications of this compound, and what are key considerations for meta-analysis of heterogeneous data?

  • Methodological Answer :

  • Define inclusion criteria : Focus on peer-reviewed studies reporting catalytic efficiency (e.g., turnover frequency, enantiomeric excess). Exclude non-peer-reviewed sources (e.g., patents, unreplicated claims).
  • Address heterogeneity : Use random-effects models to account for variability in experimental designs (e.g., substrate scope, catalyst loading).
  • Assess bias : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study quality .
  • Leverage information specialists : Optimize literature searches across databases (e.g., SciFinder, PubMed) using keywords like "Z-configuration carboxylate catalysis" .

Q. What strategies are recommended for synthesizing this compound with high enantiomeric purity, and how can side products be minimized?

  • Methodological Answer :

  • Stereoselective synthesis : Use Sharpless asymmetric dihydroxylation or enzymatic resolution to ensure Z-configuration.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unsaturated byproducts.
  • Analytical validation : Gas Chromatography-Mass Spectrometry (GC-MS) quantifies side products (e.g., trans-isomers). Purity thresholds should align with USP standards for sodium carboxylates .

Q. How should researchers address challenges in quantifying this compound in biological matrices during pharmacokinetic studies?

  • Methodological Answer :

  • Extraction : Solid-phase extraction (C18 columns) with methanol-water (70:30) improves recovery rates.
  • Detection : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in negative ion mode enhances sensitivity (LOQ < 1 ng/mL).
  • Calibration : Use deuterated internal standards (e.g., this compound-d₃) to correct matrix effects .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in studies involving this compound?

  • Methodological Answer :

  • Non-linear regression : Fit data to Hill or Log-Logistic models to estimate EC₅₀ values.
  • Error propagation : Report confidence intervals for kinetic parameters (e.g., ± 5% for triplicate assays).
  • Software tools : Use GraphPad Prism or R packages (e.g., drc) for robust curve fitting .

Literature and Synthesis

Q. How can researchers critically evaluate conflicting literature on the antioxidant activity of this compound?

  • Methodological Answer :

  • Assay comparability : Normalize results across studies using Trolox Equivalent Antioxidant Capacity (TEAC) or ORAC assays.
  • Control for degradation : Ensure studies account for auto-oxidation during storage (e.g., via accelerated stability testing).
  • Meta-regression : Identify methodological variables (e.g., solvent pH, radical source) influencing reported IC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.